Ethyl 4-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperazinecarboxylate
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Overview
Description
Ethyl 4-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperazinecarboxylate is a complex organic compound with a molecular formula of C17H26N2O5S This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and an ethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperazinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted piperazine compounds. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Ethyl 4-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and inhibition. Its structural features make it a potential candidate for enzyme inhibitor design.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The piperazine ring can enhance the compound’s binding affinity to its targets, making it effective in various biological assays .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]piperazinecarboxylate
- 4-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]morpholine
- Ethyl 4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate
Uniqueness
Ethyl 4-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperazinecarboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethoxy and sulfonyl groups. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H26N2O5S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
ethyl 4-(4-ethoxy-2,3-dimethylphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O5S/c1-5-23-15-7-8-16(14(4)13(15)3)25(21,22)19-11-9-18(10-12-19)17(20)24-6-2/h7-8H,5-6,9-12H2,1-4H3 |
InChI Key |
ZNFDBJLTIDXBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)C)C |
Origin of Product |
United States |
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